molecular formula C13H20N4OS B11498694 Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-1-(2-methyl-2-propenyl)-6-propyl-2-thioxo-

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-1-(2-methyl-2-propenyl)-6-propyl-2-thioxo-

Cat. No.: B11498694
M. Wt: 280.39 g/mol
InChI Key: RTFSTENEQBUMTL-UHFFFAOYSA-N
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Description

1-(2-METHYLPROP-2-EN-1-YL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLPROP-2-EN-1-YL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the diazino-pyrimidine core. Specific details on the reaction conditions and reagents used can vary, but often involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLPROP-2-EN-1-YL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

1-(2-METHYLPROP-2-EN-1-YL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-METHYLPROP-2-EN-1-YL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-METHYLPROP-2-EN-1-YL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific diazino-pyrimidine core and the presence of both methylprop-2-en-1-yl and propyl groups.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C13H20N4OS/c1-4-5-16-7-10-11(14-8-16)17(6-9(2)3)13(19)15-12(10)18/h14H,2,4-8H2,1,3H3,(H,15,18,19)

InChI Key

RTFSTENEQBUMTL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=S)NC2=O)CC(=C)C

Origin of Product

United States

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